6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H6F2N2O2 and its molecular weight is 224.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione are the ATF4 and NF-kB proteins . These proteins are transcription factors involved in the regulation of endoplasmic reticulum (ER) stress and inflammatory pathways .
Mode of Action
This compound interacts with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interactions with the atf4 and nf-kb proteins .
Result of Action
The molecular results reveal that this compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Biochemical Analysis
Biochemical Properties
6-(3,4-difluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in DNA replication and repair, potentially influencing cell proliferation and survival .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can disrupt various signaling pathways, leading to changes in cellular function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects can persist even after the compound has been removed from the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of nucleotides and amino acids. This compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell. Additionally, this compound can affect the production of reactive oxygen species, which can have downstream effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within the cytoplasm. This compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects. The distribution of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, this compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
6-(3,4-difluorophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOEIZOPHGUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.